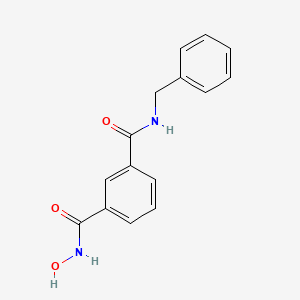![molecular formula C17H14ClN3O2S B2918639 5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-31-3](/img/structure/B2918639.png)
5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used in the treatment of type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels .
Mode of Action
This action leads to the depolarization of the beta cells in the pancreas, triggering the release of insulin .
Biochemical Pathways
The compound, being an intermediate in the synthesis of glyburide, is likely involved in the biochemical pathways related to insulin release and glucose regulation . Glyburide acts on the ATP-sensitive potassium channels in the pancreatic beta cells, leading to their closure. This results in cell depolarization and subsequent insulin release, which plays a crucial role in the regulation of blood glucose levels .
Pharmacokinetics
Glyburide is known to be well absorbed in the gastrointestinal tract and undergoes extensive metabolism in the liver . The bioavailability of the compound could be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
As an intermediate in the synthesis of glyburide, it might contribute to the effects of glyburide, which include the stimulation of insulin release from the pancreatic beta cells and the reduction of blood glucose levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its stability and efficacy .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-5-3-4-6-12(10)16-20-21-17(24-16)19-15(22)13-9-11(18)7-8-14(13)23-2/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDXHWBUGWPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)
![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)

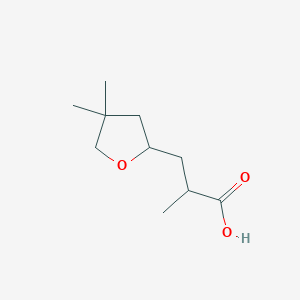
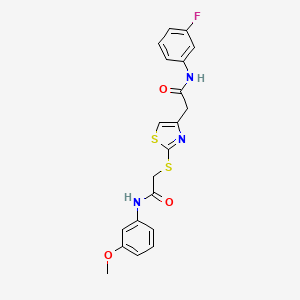
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)
![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)
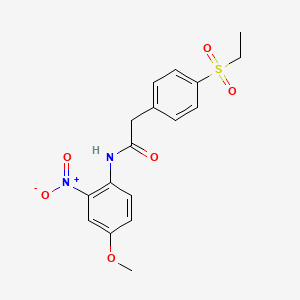
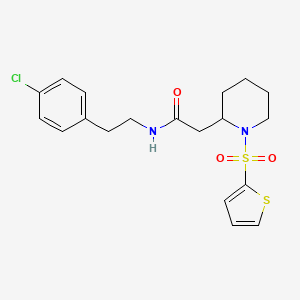
![[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2918573.png)
![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2918574.png)

![2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol](/img/structure/B2918577.png)
